molecular formula C13H10ClNO3 B6389971 5-(3-Chloro-2-methylphenyl)-2-hydroxyisonicotinic acid CAS No. 1261982-70-0

5-(3-Chloro-2-methylphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6389971
CAS No.: 1261982-70-0
M. Wt: 263.67 g/mol
InChI Key: GCQYEAYVDBPKKS-UHFFFAOYSA-N
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Description

5-(3-Chloro-2-methylphenyl)-2-hydroxyisonicotinic acid is an organic compound that belongs to the class of hydroxyisonicotinic acids This compound is characterized by the presence of a chloro-substituted methylphenyl group attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-2-methylphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 3-chloro-2-methylbenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Diazotization and Coupling: The amino group is diazotized and coupled with isonicotinic acid to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-2-methylphenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chloro group can be reduced to a methyl group.

    Substitution: The chloro group can be substituted with other functional groups such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products

    Oxidation: The major product is 5-(3-Chloro-2-methylphenyl)-2-oxoisonicotinic acid.

    Reduction: The major product is 5-(2-Methylphenyl)-2-hydroxyisonicotinic acid.

    Substitution: The products vary depending on the substituent introduced, such as 5-(3-Amino-2-methylphenyl)-2-hydroxyisonicotinic acid.

Scientific Research Applications

5-(3-Chloro-2-methylphenyl)-2-hydroxyisonicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-methylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloro and methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chloro-2-methylphenyl)-2-oxoisonicotinic acid
  • 5-(2-Methylphenyl)-2-hydroxyisonicotinic acid
  • 5-(3-Amino-2-methylphenyl)-2-hydroxyisonicotinic acid

Uniqueness

5-(3-Chloro-2-methylphenyl)-2-hydroxyisonicotinic acid is unique due to the presence of both a chloro and a hydroxyl group on the isonicotinic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(3-chloro-2-methylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-7-8(3-2-4-11(7)14)10-6-15-12(16)5-9(10)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQYEAYVDBPKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687610
Record name 5-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-70-0
Record name 5-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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